molecular formula C5H8N4 B3051268 5-Methylpyrazine-2,3-diamine CAS No. 32493-82-6

5-Methylpyrazine-2,3-diamine

Cat. No.: B3051268
CAS No.: 32493-82-6
M. Wt: 124.14 g/mol
InChI Key: BVAHUNYSYHYRFT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazine derivatives, such as 5-Methylpyrazine-2,3-diamine, has been studied extensively. For instance, an improved synthesis of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105) was described, using N-nitroso-bis-(cyanomethyl)amine as the starting material in four steps including cyclisation, acidification, nitration, and N-oxidation with a total yield of 54% . Additionally, engineering microbes to produce 2,5-DMP has become an attractive alternative to chemical synthesis .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C5H8N4 . It is characterized by a low-lying unoccupied π-molecular orbital .


Chemical Reactions Analysis

Pyrazines, including this compound, have been reported to have significant interactions with other compounds. For example, sub-threshold pyrazines (2,3-dimethylpyrazine, 2,3-diethylpyrazine, 2,3-diethyl-5-methylpyrazine, and 2-acetyl-3-methylpyrazine) are significantly correlated with the roasted aroma in SSAB .

Scientific Research Applications

Synthesis and Catalysis

  • Synthesis of 2-methylpyrazine from ethylene diamine and propylene glycol over copper catalysts : This study demonstrates the synthesis of 2-methylpyrazine, a compound structurally related to 5-methylpyrazine-2,3-diamine, using ethylene diamine and propylene glycol. The addition of chromium as a promoter in alumina-supported copper catalysts was found to enhance the dehydrogenation process, resulting in improved selectivity and conversion rates (Jing et al., 2008).

  • Catalytic performance of Cr-promoted Cu-Zn/Al2O3 catalysts : This study focuses on the cyclo-dehydrogenation of ethylene diamine and propylene glycol to 2-methylpyrazine, a process relevant for the synthesis of compounds like this compound. The research highlighted the importance of chromium as a promoter in enhancing the dispersion of the active component Cu and the catalyst's reduction, thus improving the overall catalytic performance (Jing et al., 2010).

Chemical Reactions and Properties

  • Synthesis of stable deuterium-labeled alkylpyrazines : This paper details the synthesis of various deuterium-labeled alkylpyrazines, compounds similar in structure to this compound. These isotopes are used in stable isotope dilution assays (SIDA) for accurate and precise quantitation of aroma components in complex food matrices, highlighting a potential application in food chemistry (Fang & Cadwallader, 2013).

  • Exploratory research on catalysts for the cyclisation of diamine and glycol to methylpyrazine : This study explores various catalysts for cyclising a diamine and a glycol to produce methylpyrazine, which is structurally related to this compound. The findings indicate that a mixture of ZnO/Zn-chromite, promoted with Pd salt, showed promising results, suggesting potential catalytic pathways relevant to this compound (Forni, Stern, & Gatti, 1987).

Applications in Pharmaceutical Research

  • Synthesis and antibacterial activity of 5-methylpyrazine-2-carbohydrazide derivatives : The study focuses on the synthesis of derivatives of 5-methylpyrazine-2-carbohydrazide, a compound closely related to this compound. The synthesized derivatives exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacterial strains, pointing towards potential pharmaceutical applications (Makhija, 2009).

Future Directions

Future research on 5-Methylpyrazine-2,3-diamine could focus on its antimicrobial and olfactory activities . Additionally, the development of high-level cell factories for 2,5-DMP could be a promising direction . Further studies are needed to fully understand the potential applications of this compound.

Properties

IUPAC Name

5-methylpyrazine-2,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c1-3-2-8-4(6)5(7)9-3/h2H,1H3,(H2,6,8)(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAHUNYSYHYRFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70451565
Record name 5-methylpyrazine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32493-82-6
Record name 5-methylpyrazine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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